molecular formula C20H27ClN2O2S B6281567 4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide CAS No. 891014-19-0

4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide

Cat. No.: B6281567
CAS No.: 891014-19-0
M. Wt: 395
InChI Key:
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Description

4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C20H27ClN2O2S. It is known for its unique structure, which includes a sulfonamide group attached to a benzene ring, a dipropylamino group, and a phenylethyl group. This compound is used in various scientific research applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-(dipropylamino)-2-phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(diethylamino)-2-phenylethyl]benzene-1-sulfonamide
  • 4-chloro-N-[2-(dimethylamino)-2-phenylethyl]benzene-1-sulfonamide
  • 4-chloro-N-[2-(dipropylamino)-2-phenylethyl]benzene-1-sulfonamide

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its dipropylamino group, in particular, differentiates it from similar compounds and contributes to its distinct properties .

Properties

CAS No.

891014-19-0

Molecular Formula

C20H27ClN2O2S

Molecular Weight

395

Purity

0

Origin of Product

United States

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